SP-alkyne
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Overview
Description
SP-alkyne is a compound characterized by the presence of a carbon-carbon triple bond, which is a defining feature of alkynes. This triple bond imparts unique chemical properties to the compound, making it a valuable entity in various chemical reactions and applications. The carbon atoms in the triple bond are sp-hybridized, resulting in a linear geometry and significant electron density along the bond axis.
Preparation Methods
Synthetic Routes and Reaction Conditions
SP-alkyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases such as sodium amide in liquid ammonia.
Alkylation of Acetylide Anions: Terminal alkynes can be synthesized by alkylating acetylide anions with primary alkyl halides.
Industrial Production Methods
In industrial settings, this compound can be produced through the following methods:
Calcium Carbide Method: Calcium carbide reacts with water to produce acetylene, which can then be further processed to obtain this compound.
Dehydrohalogenation of Dihaloalkanes: This method involves the use of vicinal or geminal dihaloalkanes, which undergo double dehydrohalogenation to form alkynes.
Chemical Reactions Analysis
SP-alkyne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form haloalkenes and geminal dihalides.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate results in the cleavage of the triple bond, forming carboxylic acids.
Hydroboration-Oxidation: This reaction converts alkynes to aldehydes or ketones through the addition of borane followed by oxidation.
Scientific Research Applications
SP-alkyne has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of SP-alkyne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond can participate in electrophilic addition reactions, where the π-electrons are attacked by electrophiles, leading to the formation of addition products . The sp-hybridized carbon atoms also make the compound more acidic compared to alkenes and alkanes, allowing for deprotonation and subsequent nucleophilic reactions .
Comparison with Similar Compounds
SP-alkyne can be compared with other similar compounds such as:
Alkenes: Unlike alkynes, alkenes contain a carbon-carbon double bond and exhibit different reactivity patterns.
Alkanes: Alkanes have only single bonds between carbon atoms and are less reactive compared to alkynes.
Similar Compounds
Ethyne (Acetylene): The simplest alkyne with a carbon-carbon triple bond.
Propyne: A terminal alkyne with a three-carbon chain.
2-Butyne: An internal alkyne with a four-carbon chain.
Properties
Molecular Formula |
C15H6ClF6N3O |
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Molecular Weight |
393.67 g/mol |
IUPAC Name |
2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26) |
InChI Key |
OXPXLXMRVQUCKG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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